molecular formula C11H14O3 B13684240 6,7-Dimethoxyisochroman

6,7-Dimethoxyisochroman

Cat. No.: B13684240
M. Wt: 194.23 g/mol
InChI Key: JINFBVKWRTXLMK-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisochroman is an organic compound belonging to the isochroman family Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring The presence of methoxy groups at the 6 and 7 positions of the benzene ring distinguishes this compound from other isochroman derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisochroman typically involves the cyclization of appropriate precursors. One common method includes the reduction and cyclization of 2-acylphenylacetic acids, which are obtained by the Friedel-Crafts acylation of 3,4-dimethoxyphenylacetic acid with acyl halides . Another method involves the hydrogenation of methyl 4,5-dimethoxy-2-(7-oxo-octanoyl)phenylacetate to yield 1-(6-hydroxyheptyl)-6,7-dimethoxyisochroman-3-one .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of related compounds suggests that similar methodologies, such as Friedel-Crafts acylation and subsequent reduction and cyclization, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyisochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Electrochemical conditions with appropriate electrodes.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Acyl halides and Lewis acids like aluminum chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisochroman involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to influence the erythroid differentiation of human chronic myeloid leukemia K562 cells by regulating the FOXO3/p27 signaling pathway . This regulation involves the modulation of cell cycle proteins and their phosphorylation states, ultimately affecting cell proliferation and differentiation.

Comparison with Similar Compounds

6,7-Dimethoxyisochroman can be compared with other isochroman derivatives, such as:

Uniqueness: The presence of methoxy groups at the 6 and 7 positions imparts unique chemical properties to this compound, influencing its reactivity and potential applications. Its ability to undergo specific oxidation and reduction reactions distinguishes it from other isochroman derivatives.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-5-8-3-4-14-7-9(8)6-11(10)13-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINFBVKWRTXLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2COCCC2=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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